7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
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Description
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as this compound, is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . This compound has been shown to have high anti-tumor activity .
Mode of Action
This compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . It also markedly inhibits the cytolytic activity of these cells . Molecular docking studies have revealed that the compound binds in the active site of c-Met .
Biochemical Pathways
It is known that the compound interferes with the synthesis of dna in cancer cells, thereby inhibiting their proliferation and metastasis .
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored in a refrigerator . Its molecular weight is 251.13 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the action of this compound is the inhibition of proliferation and cytolytic activity of cancer cells . The compound has been shown to have moderate to excellent antiproliferative activity, with IC50 values between 0 and 100 μM against cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Furthermore, the compound’s efficacy may be influenced by the specific characteristics of the cancer cells it targets, such as their genetic makeup and the stage of the disease.
Biochemical Analysis
Biochemical Properties
It has been found to show high anti-tumor activity .
Cellular Effects
In cellular studies, 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has shown to have a significant impact on various types of cells. It has been found to inhibit the proliferation of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s effects change over time, with potential long-term effects on cellular function .
Properties
IUPAC Name |
7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHAQVIJZAMMLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434588 |
Source
|
Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108061-47-8 |
Source
|
Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.